molecular formula C18H22N4O3 B3867772 1-(1-adamantyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea

1-(1-adamantyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea

Cat. No.: B3867772
M. Wt: 342.4 g/mol
InChI Key: GWGVWEIPYTZLRR-YBFXNURJSA-N
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Description

1-(1-Adamantyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea is a complex organic compound that features an adamantyl group, a nitrophenyl group, and a urea moiety. The adamantyl group is known for its stability and rigidity, making it a valuable component in medicinal chemistry. The nitrophenyl group adds to the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-adamantyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea typically involves the reaction of 1-adamantylamine with 3-nitrobenzaldehyde to form an imine intermediate. This intermediate is then reacted with an isocyanate to yield the final urea derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The adamantyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted adamantyl derivatives.

Scientific Research Applications

1-(1-Adamantyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its stability and reactivity.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances the compound’s ability to interact with hydrophobic pockets in proteins. The nitrophenyl group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological targets. The urea moiety can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Adamantyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea is unique due to its combination of an adamantyl group, a nitrophenyl group, and a urea moiety. This combination provides a balance of stability, reactivity, and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(1-adamantyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-17(21-19-11-12-2-1-3-16(7-12)22(24)25)20-18-8-13-4-14(9-18)6-15(5-13)10-18/h1-3,7,11,13-15H,4-6,8-10H2,(H2,20,21,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGVWEIPYTZLRR-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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